C.I. Direct orange 102
Description
Significance within Direct Dye Chemistry Research
The academic significance of C.I. Direct Orange 102 is demonstrated through its use in various research studies focused on dye application, interaction with substrates, and environmental remediation.
One area of research has focused on the adsorption behavior of direct dyes. A study by Sawada and Ueda investigated the adsorption of this compound on cotton in non-aqueous media, providing insights into the dyeing mechanisms under different solvent conditions. tubitak.gov.tr
Furthermore, the compound has been utilized in environmental science research. Studies have explored the removal of this compound from textile effluents. For instance, research has been conducted on its decolorization and degradation using biological methods, such as employing the bacterium Pseudomonas fluorescens. ijert.org Another study focused on the adsorption of this dye onto activated carbon derived from Tamarindus indica nutshell, investigating isotherm and kinetic models for its removal from wastewater. researchgate.net These studies highlight its role as a model compound for developing and evaluating new technologies for treating textile industry wastewater.
Classification and Structural Features of Direct Dyes: The Case of this compound
Direct dyes are a class of dyestuffs that can be applied directly to cellulosic fibers, such as cotton and paper, from an aqueous solution. core.ac.uk this compound is classified as a disazo direct dye. scribd.comjacquardproducts.com This classification is based on the presence of two azo groups (-N=N-) in its molecular structure, which act as the primary chromophore responsible for its orange color.
The structure of this compound is synthesized through a specific manufacturing process. This involves the respective diazo coupling of aniline (B41778) and 4-Aminobenzoic acid with a central coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. scribd.com This central urea (B33335) moiety is a key structural feature.
A pivotal structural element in this compound is the urea linkage (-NH-CO-NH-). This group plays a significant role in the dye's properties. In dye chemistry, urea can act as a hydrotropic agent, increasing the solubility of the dye in the application medium. niscpr.res.intistory.com It can also function as a swelling agent for fibers like cotton, which can facilitate the diffusion and reaction of the dye within the fiber structure. niscpr.res.in The presence of multiple sulfonic acid groups (-SO₃H) in the naphthalene (B1677914) rings confers the necessary water solubility to the dye molecule, a characteristic feature of most direct dyes.
Structure
2D Structure
Properties
IUPAC Name |
trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGZHJENSOMLV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21N6Na3O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83221-74-3 | |
| Record name | p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]-3-sulpho-2-naphthyl]azo]benzoic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of C.i. Direct Orange 102
Advanced Synthetic Routes and Mechanistic Investigations in Direct Dye Synthesis
The specific manufacturing method for C.I. Direct Orange 102 involves three main reactants: aniline (B41778), 4-Aminobenzoic acid, and N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, which is also known as 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid). worlddyevariety.comchemicalbook.com
The synthesis proceeds via the following key stages:
Diazotization : This is the initial step where the primary aromatic amines are converted into their corresponding diazonium salts. Aniline and 4-aminobenzoic acid are treated separately with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). nih.gov This reaction is highly temperature-sensitive and must be carried out under cold conditions, usually between 0-5 °C, to prevent the unstable diazonium salt from decomposing and forming phenolic byproducts. nih.govacs.org
Azo Coupling : The resulting diazonium salts of aniline and 4-aminobenzoic acid are potent electrophiles. nih.gov They are then reacted sequentially with the central coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. This coupling component is a nucleophilic, electron-rich molecule. nih.gov The coupling reaction occurs at two distinct sites on the central molecule, leading to the formation of the disazo structure. worlddyevariety.com This classifies this compound as a symmetrical dye of the A1→Z←A2 type, where two different amines (A1 and A2) are coupled to a central unit (Z).
Mechanistic studies on azo dye synthesis emphasize the critical importance of controlling reaction parameters. The pH of the reaction medium is crucial for both the stability of the diazonium salt and the reactivity of the coupling component. acs.org The low temperature is the most heavily emphasized requirement to ensure the stability and longevity of the diazonium intermediate, allowing the coupling reaction to proceed to completion with a high yield. nih.govacs.org
| Reactant | Role in Synthesis | Chemical Class |
|---|---|---|
| Aniline | Diazo Component (A1) | Primary Aromatic Amine |
| 4-Aminobenzoic acid | Diazo Component (A2) | Primary Aromatic Amine |
| N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | Coupling Component (Z) | Naphthol Derivative |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Inorganic Salt |
| Hydrochloric Acid (HCl) | Acidic Medium for Diazotization | Mineral Acid |
Studies on the Chemical Structure and Tautomerism of Azo Dyes, with Relevance to this compound (e.g., Azo-Hydrazone Tautomerism)
A significant feature of many azo dyes, including this compound, is the phenomenon of azo-hydrazone tautomerism. nih.govresearchgate.net This is a form of prototropic tautomerism that occurs in azo compounds containing a hydroxyl group in a position ortho or para to the azo linkage. wikipedia.org In the case of this compound, the two 4-hydroxy-naphthalene sulfonic acid moieties within the central coupling component provide the necessary structural feature for this equilibrium.
The tautomerism involves the migration of a proton from the hydroxyl group's oxygen atom to one of the nitrogen atoms in the azo bridge. This is accompanied by a rearrangement of the double bonds, resulting in two distinct, interconvertible isomers: the hydroxy-azo form and the keto-hydrazone form. researchgate.net
Azo Form : Contains the traditional azo (–N=N–) linkage and a hydroxyl (–OH) group.
Hydrazone Form : Contains a hydrazone (–NH–N=C<) linkage and a keto (C=O) group.
The existence of this tautomerism for this compound is explicitly recognized in its alternative chemical nomenclature, which describes the hydrazone structure. cymitquimica.com The two tautomeric forms exist in a dynamic equilibrium, and the position of this equilibrium is influenced by several external and internal factors. researchgate.netunifr.ch
The significance of this tautomerism is substantial, as the two forms possess different electronic configurations and, consequently, different properties. researchgate.net These differences can affect the dye's color, lightfastness, and interactions with substrates and solvents. researchgate.net For example, the hydrazone form is often associated with deeper colors and better lightfastness compared to the azo form.
| Factor | Influence on Azo-Hydrazone Equilibrium | Reference |
|---|---|---|
| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize one form over the other. Hydrogen bond acceptor (HBA) solvents tend to stabilize the azo form, while hydrogen bond donor (HBD) solvents can stabilize the hydrazone form. | goums.ac.ir |
| pH | Changes in pH can alter the protonation state of the molecule, shifting the equilibrium. | researchgate.netrsc.org |
| Temperature | Can affect the relative stability of the tautomers and the rate of interconversion. | researchgate.net |
| Substituents | Electron-withdrawing groups on the aromatic rings generally favor the hydrazone form, while electron-donating groups favor the azo form. | goums.ac.ir |
Spectroscopic and Advanced Analytical Characterization of C.i. Direct Orange 102
Application of Spectroscopic Techniques for Structural Elucidation and Electronic Properties
Spectroscopy provides fundamental insights into the molecular framework and behavior of C.I. Direct Orange 102 by probing the interaction of the molecule with electromagnetic radiation. Each technique offers unique information, from electronic transitions to vibrational modes and atomic connectivity.
UV-Vis spectroscopy is a primary tool for investigating the electronic properties of dyes. For this compound, the absorption of UV and visible light is governed by its extensive system of conjugated double bonds, including the two azo (-N=N-) chromophores and multiple aromatic rings. These features permit electronic transitions, primarily π→π* and n→π*, which are responsible for the dye's characteristic orange color.
Research has identified specific absorption maxima (λmax) for this compound in its undegraded state. Spectroscopic analysis reveals maximum absorbance at 246.9 nm and 275.1 nm. researchgate.netresearchgate.net These peaks are characteristic of the electronic transitions within the dye's molecular structure.
FTIR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For this compound, the infrared spectrum reveals key structural features. Analysis has identified several characteristic peaks: a broad peak at 3350 cm⁻¹, a weak peak at 1750 cm⁻¹, a medium peak at 1575 cm⁻¹, another weak peak at 1450 cm⁻¹, and a medium peak at 1100 cm⁻¹. researchgate.net These correspond to the stretching and bending vibrations of the bonds within the molecule, confirming the presence of hydroxyl, carbonyl, aromatic, and sulfonate groups.
Raman microspectroscopy is a powerful non-destructive technique that provides information complementary to FTIR. It is particularly effective for identifying the chemical "fingerprint" of a substance. In forensic science, Raman spectroscopy can be used to identify dyes on single fibers without the need for extraction. ojp.gov While specific Raman spectral data for this compound is not detailed in the available research, the technique is highly applicable. It would be expected to yield strong signals for the symmetric vibrations of the azo (-N=N-) bonds and the aromatic ring structures, which are often weak in FTIR spectra. This makes it an invaluable tool for the forensic characterization of trace evidence containing this dye.
NMR spectroscopy provides the most detailed information regarding the molecular structure and connectivity of a compound by probing the magnetic properties of atomic nuclei. Proton NMR (¹H NMR) studies on this compound have identified several key signals. researchgate.net The spectrum shows two multiplets in the regions of 4.72-4.88 ppm and 3.61-3.67 ppm, along with a singlet at 1.80 ppm. researchgate.netresearchgate.net These signals correspond to the different types of protons within the complex aromatic and aliphatic portions of the molecule.
Beyond basic structural elucidation, advanced NMR techniques are critical for studying the three-dimensional conformation and aggregation behavior of dyes in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, helping to define the molecule's spatial arrangement. Diffusion Ordered Spectroscopy (DOSY) is used to study self-aggregation by measuring the diffusion coefficients of molecules in solution, a common phenomenon in direct dyes that affects their application properties.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. There are no available EPR studies focused on this compound in its stable form, as it is a diamagnetic molecule without unpaired electrons. However, EPR would be an essential tool for investigating the mechanisms of its degradation or transformation. For instance, during oxidative or reductive processes (e.g., in wastewater treatment or photochemical degradation), radical intermediates of the dye could be formed. EPR spectroscopy would allow for the detection and identification of these transient species, providing crucial insights into the reaction pathways.
Chromatographic Separations and Advanced Detection Methods in Direct Dye Analysis
Chromatographic techniques are essential for separating dyes from complex mixtures, assessing purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used for the analysis of direct dyes. ojp.govlabrulez.com These techniques separate components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
The analysis of direct dyes often employs reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. A significant challenge in dye analysis, particularly in forensics, is the efficient extraction of the dye from a substrate like a cotton fiber prior to chromatographic analysis. ojp.govcurtin.edu.au
Modern dye analysis couples these powerful separation techniques with advanced detection methods for unambiguous identification:
UV-Visible Detection: Often using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, this method provides a full UV-Vis spectrum for each separated component as it elutes from the column, aiding in identification.
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides definitive identification. epa.gov MS detects the mass-to-charge ratio of the ionized dye molecules, yielding precise molecular weight information and, through fragmentation analysis (MS/MS), detailed structural data. ojp.govlabrulez.com This is particularly powerful for distinguishing between dyes with similar colors and retention times.
These combined techniques provide a robust framework for the comprehensive chemical characterization of this compound and other direct dyes, ensuring quality control in manufacturing and enabling precise identification in research and forensic investigations.
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Component Separation
Thin Layer Chromatography (TLC) is a foundational planar chromatography technique widely employed for the separation and qualitative identification of dyes. hplc.sk Its simplicity, low cost, and speed make it an effective screening tool. In the analysis of direct dyes, TLC separates components based on their differential migration over a thin layer of adsorbent material, propelled by a solvent system. The resulting separation allows for the comparison of dye bands from different samples on the same plate. ojp.gov
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated enhancement of TLC that offers significantly improved resolution, sensitivity, and reproducibility, making it suitable for both qualitative and quantitative analysis. wikipedia.orgjpbs.in Key advantages of HPTLC over traditional TLC include:
Higher Efficiency: HPTLC plates are made with a finer particle size (typically 5-6 µm) and a narrower size distribution, leading to sharper, more resolved bands. jpbs.inctlatesting.com
Increased Sensitivity: The thinner layers on HPTLC plates allow for the detection of analytes at nanogram and even picogram levels. ctlatesting.comlongdom.org
Faster Analysis: Development times are shorter, typically ranging from 3 to 20 minutes, compared to 20 to 200 minutes for conventional TLC. ctlatesting.com
Automation: The process can be automated, which reduces human error and improves the reproducibility of results. ctlatesting.com
While specific HPTLC methods for this compound are not extensively detailed in readily available literature, the technique is a core component of analytical frameworks for textile dyes. nih.gov It is used to separate the dye from fiber extracts, providing a chromatographic profile that can be compared against standards. The reproducibility of HPTLC is crucial for creating reliable databases of dye retardation factors (Rf values) for investigative purposes. ojp.gov
Table 1: Comparison of TLC and HPTLC Characteristics
| Parameter | Conventional TLC | HPTLC |
|---|---|---|
| Stationary Phase Particle Size | 10-12 µm | 5-6 µm |
| Plate Dimensions | Typically 20 x 20 cm | Smaller, e.g., 10 x 10 cm or 10 x 20 cm |
| Development Time | 20-200 minutes | 3-20 minutes |
| Detection Sensitivity | 50-100 pg (fluorescence) | 5-10 pg (fluorescence) |
| Application | Manual | Automated |
| Primary Use | Qualitative screening | Qualitative and quantitative analysis |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like azo dyes. acs.org When coupled with a Diode Array Detector (DAD), it provides both quantitative data based on peak area and qualitative spectral information for component identification. material-insight.com
An HPLC-DAD system separates dye components on a chromatographic column, typically a reversed-phase C18 column, using a gradient elution of a buffered aqueous mobile phase and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The DAD records the UV-Visible absorption spectrum for each eluting peak, which is a powerful tool for confirming the identity of a dye by comparing its spectrum to that of a known standard. material-insight.comhitachi-hightech.com This capability is essential for distinguishing between dyes with similar retention times and for analyzing complex mixtures. hitachi-hightech.comnih.gov
Method development and validation are critical for ensuring the accuracy and reliability of results. nih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. researchgate.net For azo dyes, LODs can range from 0.026 to 0.086 µg/mL, demonstrating the high sensitivity of the technique. nih.gov
Table 2: Typical HPLC-DAD Parameters for Synthetic Dye Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. × 150 mm, 3 µm) | hitachi-hightech.com |
| Mobile Phase A | Aqueous buffer (e.g., 10-100 mM ammonium (B1175870) acetate) | researchgate.nethitachi-hightech.com |
| Mobile Phase B | Acetonitrile and/or Methanol | researchgate.nethitachi-hightech.com |
| Elution Mode | Gradient | researchgate.nethitachi-hightech.com |
| Flow Rate | 0.6 - 1.0 mL/min | hitachi-hightech.comunipi.it |
| Detection | Diode Array Detector (DAD), monitoring multiple wavelengths | researchgate.nethitachi-hightech.com |
| Column Temperature | ~40°C | hitachi-hightech.com |
Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Species Analysis
Direct analysis of azo dyes like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to their large molecular weight, low volatility, and thermal instability. However, GC-MS is an indispensable tool for the indirect analysis of certain azo dyes by detecting harmful volatile species that may be present as impurities or degradation products. sepscience.com
The most significant application of GC-MS in this context is the detection of carcinogenic primary aromatic amines (PAAs). sepscience.comrestek.com Specific azo dyes can undergo reductive cleavage of the azo bond (-N=N-) to release these restricted amines. sepscience.comgcms.cz European regulations, such as EN 14362-1:2012, mandate testing for the presence of these PAAs in textiles and leather goods. gcms.cz The standard procedure involves a chemical reduction of the dye extract followed by GC-MS analysis to identify and quantify any of the 26 regulated amines. oup.comnih.gov
The GC-MS method provides excellent separation and definitive identification based on the mass spectrum of each compound. restek.com Recent studies have also validated the use of alternative carrier gases like hydrogen and nitrogen in place of helium, ensuring the method's continued applicability. oup.comnih.gov
Table 3: Application of GC-MS in Azo Dye Analysis
| Analyte Type | Rationale | Typical Method | Reference |
|---|---|---|---|
| Primary Aromatic Amines (PAAs) | Detection of carcinogenic breakdown products from azo dyes. | Reductive cleavage of the dye followed by liquid-liquid extraction and GC-MS analysis. | restek.comgcms.cz |
| Volatile Organic Compounds (VOCs) | Analysis of volatile impurities or additives in dye formulations or textiles. | Headspace or solid-phase microextraction (SPME) followed by GC-MS. |
Development of Comprehensive Analytical Frameworks for Direct Dyes in Complex Matrices
Analyzing this compound and other direct dyes in complex matrices such as textile fibers, wastewater, or consumer goods requires a comprehensive and systematic analytical framework. nih.govresearchgate.net A single technique is often insufficient to address the challenges posed by low analyte concentrations, interfering matrix components, and the chemical diversity of dyes. nih.gov A generalized approach combines multiple robust methods to ensure reliable identification and characterization. nih.gov
The framework typically begins with sample preparation , a critical step that involves extracting the dye from the matrix. researchgate.net The choice of extraction method depends on the fiber type and dye class; for direct dyes on cotton, various solvent systems may be employed. ojp.govmdpi.com The goal is to efficiently remove the dye while minimizing degradation and co-extraction of interfering substances. researchgate.net
Following extraction, a multi-tiered analytical strategy is often implemented:
Screening: HPTLC is an excellent initial screening tool to separate dye components and obtain a preliminary profile of the extract. nih.gov
Separation and Quantification: HPLC-DAD is the primary method for separating, identifying (via spectral matching), and quantifying the main dye components. researchgate.netnih.gov Its high sensitivity and specificity make it the technique of choice for this purpose. acs.org
Confirmation and Structural Elucidation: When higher certainty is needed, or for unknown components, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. LC-MS provides molecular weight and fragmentation data, offering a high degree of molecular specificity.
Safety and Compliance Testing: For regulatory purposes, GC-MS analysis is performed on a reduced sample extract to test for the presence of banned aromatic amines. sepscience.comgcms.cz
By integrating these techniques, a comprehensive framework allows analysts to move from a simple comparison to a full chemical identification of the dyes present in a sample, providing highly discriminating and reliable results for forensic, environmental, and quality control applications. nih.govojp.gov
Interactions of C.i. Direct Orange 102 with Polymeric Substrates: a Mechanistic Perspective
Adsorption Thermodynamics and Kinetics on Cellulosic Fibers and other Substrates
The dyeing of cellulosic fibers is fundamentally an adsorption process, where dye molecules migrate from the aqueous dye bath and bind to the fiber surface. The efficiency of this process is described by its thermodynamics and kinetics.
Studies on the adsorption of C.I. Direct Orange 102 onto activated carbon, a model adsorbent, show that the process is influenced by factors such as pH and temperature. researchgate.netniscpr.res.in The percentage of dye adsorption increases significantly with a rise in solution pH from 2 to 12. niscpr.res.in The kinetics of adsorption for this compound have been analyzed using pseudo-first-order and pseudo-second-order models. niscpr.res.in Research indicates that the pseudo-second-order model is more appropriate for describing the adsorption kinetics of this dye. niscpr.res.in This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye.
The equilibrium of dye distribution between the substrate and the dye bath is described by adsorption isotherms. For this compound, both Langmuir and Freundlich isotherm models have been used to analyze the adsorption behavior. niscpr.res.in The applicability of these models helps in understanding the nature of the adsorption—whether it is monolayer adsorption on a homogeneous surface or multilayer adsorption on a heterogeneous surface.
Kinetic studies on the dyeing of cotton and silk with other dyes have similarly employed UV absorbance data to predict reaction orders and evaluate adsorption isotherm models. scielo.org.za In many dyeing systems, the rate of change in dye concentration suggests that the speed of adsorption is a critical parameter. scielo.org.za
Table 1: Kinetic Models for this compound Adsorption
| Kinetic Model | Description | Applicability to this compound |
| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of unoccupied sites. Often describes the initial stages of adsorption. | Generally less appropriate for describing the full kinetic profile of this compound adsorption. niscpr.res.in |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemical adsorption, and the rate is proportional to the square of the number of unoccupied sites. | Found to be more suitable for describing the adsorption kinetics, with high correlation coefficients. niscpr.res.in |
Molecular Interactions and Binding Mechanisms of Direct Dyes with Substrates
The affinity, or substantivity, of direct dyes like this compound for cellulosic substrates is primarily governed by non-covalent intermolecular forces. unam.mx Unlike reactive dyes, which form strong covalent bonds with cellulose (B213188), direct dyes attach to the fibers through weaker interactions. researchgate.net
The key binding mechanisms for direct dyes on cotton and other cellulosic fibers are:
Hydrogen Bonds : Cellulose is a polysaccharide rich in polar hydroxyl (–OH) groups. flinnsci.caflinnsci.com These groups provide numerous sites for hydrogen bonding with corresponding functional groups in the dye molecule, such as amino (–NH2) or hydroxyl groups. researchgate.net
Van der Waals Forces : These are weak, short-range electrostatic forces that occur between all molecules. The large, planar structure of direct dye molecules allows for a significant surface area of contact with the cellulose polymer chains, enhancing the cumulative effect of these forces. researchgate.netunam.mx
Ionic bonds are not a primary binding mechanism for direct dyes on pure cellulosic fibers like cotton, as cellulose is non-ionic. unam.mx The affinity of the dye is therefore a result of the combined effect of numerous hydrogen bonds and van der Waals interactions along the length of the dye molecule. researchgate.netscribd.com
Theoretical Modeling of Dyeing Processes and Dye-Substrate Systems
Mathematical modeling is a powerful tool for understanding and optimizing the complex processes involved in dyeing. researchgate.net Models based on physical laws, such as Fick's second law of diffusion, can simulate dyeing patterns and predict the influence of various parameters on the final outcome. kyushu-u.ac.jp
The rate at which dye molecules penetrate the interior of a fiber is a critical step in the dyeing process, governed by diffusion. sci-hub.st The diffusion coefficient (D) quantifies this rate and is a key parameter in theoretical models of dyeing. kyushu-u.ac.jpsci-hub.st This coefficient is not always constant and can vary with dye concentration, temperature, and the specific properties of the fiber. researchgate.netsci-hub.st
The diffusion of direct dyes into cellulose involves the movement of dye molecules through the amorphous, water-swollen regions of the fiber. sci-hub.stresearchgate.net The diffusion coefficients for dyes in water-swollen cellulosic fibers are typically in the range of 10⁻¹² to 10⁻¹⁰ m²/s at room temperature. sci-hub.st These values can be determined experimentally by analyzing the concentration profiles of the dye within the substrate over time. sci-hub.st
Modeling the diffusion process allows for the prediction of dye uptake and distribution within the fabric, which is essential for achieving uniform and deep shades. kyushu-u.ac.jptandfonline.com Factors such as the tortuosity of the diffusion path within the fabric structure can significantly lower the effective diffusion rate of the dye. tandfonline.com
Table 2: Factors Influencing the Diffusion Coefficient of Dyes in Cellulosic Fibers
| Factor | Influence on Diffusion Coefficient |
| Temperature | Higher temperatures increase the kinetic energy of dye molecules, generally leading to a higher diffusion coefficient. researchgate.netsci-hub.st |
| Dye Molecular Size | Larger dye molecules typically diffuse more slowly, resulting in a lower diffusion coefficient. |
| Fiber Structure | The porosity, crystallinity, and internal structure (e.g., amorphous vs. crystalline regions) of the cellulose fiber significantly impact dye diffusion. sci-hub.stmdpi.com |
| Dye Concentration | The diffusion coefficient can be concentration-dependent, especially at higher dye concentrations. sci-hub.st |
| Electrolyte Concentration | The presence of salt in the dyebath affects dye aggregation and affinity, which in turn influences the diffusion rate. |
The use of electrolytes, typically inorganic salts like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is a crucial aspect of dyeing cellulosic fibers with direct dyes. irispublishers.com In an aqueous solution, both the surface of the cellulosic fiber and the anionic direct dye molecules acquire a negative charge. researchgate.netbitsathy.ac.in This results in electrostatic repulsion, which hinders the dye from approaching and adsorbing onto the fiber. sapub.orgquora.com
The controlled addition of salt during the dyeing process is vital for achieving good color uniformity, or levelness. irispublishers.com Progressive salt additions help to manage the rate of exhaustion, ensuring that the dye adsorbs evenly across the fabric. irispublishers.com
Cellulose fibers are not uniform solids but possess a complex internal nanoenvironment consisting of crystalline and amorphous regions. mdpi.com Dyeing occurs primarily in the more accessible, water-swollen amorphous regions, as the tightly packed crystalline areas are largely impenetrable to dye molecules. mdpi.com The mobility of dye molecules like this compound within this nanoenvironment is therefore restricted by the physical structure of the fiber.
The network of pores and channels within the swollen amorphous regions forms the pathways for dye diffusion. sci-hub.st The size, shape, and tortuosity of these pathways dictate the mobility of the dye. Furthermore, the chemical environment, such as the localized concentration of hydroxyl groups, can influence dye-fiber interactions at the nanoscale. rsc.org
Recent approaches have explored modifying the nanoenvironment of cellulose to enhance dye uptake. Cationization, a process that introduces a permanent positive charge onto the cellulose surface, can significantly improve the fiber's affinity for anionic dyes by promoting strong ionic interactions. nih.gov This modification alters the surface chemistry at a molecular level, enhancing dye exhaustion and potentially reducing the need for high concentrations of electrolytes. nih.gov
Research on Analogues, Derivatives, and Alternative Direct Dye Systems
Design and Synthesis of Novel Direct Dyes with Modified Structural Features
The synthesis of C.I. Direct Orange 102 involves the diazotization of aniline (B41778) and 4-Aminobenzoic acid, which are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. worlddyevariety.com This foundational structure provides a template for numerous modifications aimed at enhancing dye properties such as color fastness, affinity to cellulosic fibers, and application efficiency. nih.gov
Research into novel direct dyes often involves modifying one or more of the three main components of a disazo direct dye: the central or "bridging" component, the diazo component (aromatic amine), and the coupling component.
Key areas of structural modification include:
Alternative Bridging Groups: While this compound uses a urea (B33335) linkage, researchers have explored other bridging groups to create symmetrical direct dyes. Stilbene derivatives, such as 4,4'-diamino biphenyl (B1667301) stilbene-2,2-disulphonic acid, have been used to synthesize new direct dyes through condensation, diazotization, and coupling processes. ijstr.org
Varied Coupling Components: The naphtholic acid derivative in Direct Orange 102 is crucial for its color and solubility. Scientists have synthesized new dyes by coupling various diazonium salts with different coupling agents, including phenol (B47542), p-nitrophenol, vanillin, and salicylic (B10762653) acid, to study the effect on the final dye's absorption spectra and performance. researchgate.net
Asymmetrical Structures: The synthesis of asymmetrical dyes allows for a broader range of colors and properties. This can be achieved by using two different mono-azo dyes that are then linked together, for example, through a phosgene-based reaction. ekb.eg
Introduction of Functional Groups: The strategic addition of substituents like sulpho (SO₃H) or carboxyl (COOH) groups into the dye structure is a common method to influence properties. Studies on disazo dyes derived from benzidine (B372746) and 4,4'-diaminodiphenylurea derivatives have shown that the introduction of these groups can lead to a hypsochromic (color-lightening) effect, a decrease in affinity for cellulose (B213188) fibers, but a slight increase in fastness properties. researchgate.net
The synthesis of these novel dyes typically follows established azo dye chemistry, involving a two-stage process of diazotization and coupling. chemrevlett.com The initial step involves the reaction of an aromatic amine with nitrous acid to form a reactive diazonium salt, which is then coupled with an electron-rich aromatic system like a phenol or naphthol derivative. chemrevlett.com
Table 1: Examples of Structural Modifications in Direct Dye Synthesis
| Structural Modification | Example Component/Moiety | Purpose/Effect | Reference |
| Alternative Bridging Group | 4,4'-diamino biphenyl stilbene-2,2-disulphonic acid | To create novel direct dyes with different molecular geometry and properties. | ijstr.org |
| Varied Coupling Component | Salicylic Acid | To alter the final shade and study solvatochromic effects. | researchgate.net |
| Asymmetrical Design | Linking two different mono-azo dyes | To produce a wider gamut of colors and specific performance characteristics. | ekb.eg |
| Functional Group Addition | Sulfo (SO₃H) or Carboxyl (COOH) groups | To increase solubility, modify color, and improve fastness. | researchgate.net |
Comparative Studies of Direct Dyes and Their Environmental Performance in Relation to Structure
The environmental impact of direct dyes is intrinsically linked to their chemical structure. gsconlinepress.com Key properties such as solubility, fixation rate on the fiber, and biodegradability are dictated by the dye's molecular architecture. capitalresin.com The goal of comparative studies is to establish structure-performance relationships that can guide the design of more eco-friendly dyes. ju.edu.sasemanticscholar.orgnih.gov
A significant environmental concern with azo dyes is their potential to break down, sometimes under anaerobic conditions in wastewater treatment or sediments, to form aromatic amines, some of which are known carcinogens. gsconlinepress.com The structure of the parent dye molecule determines the nature of these potential degradation by-products.
Structural features influencing environmental performance:
Solubility: The presence of water-solubilizing groups, such as the sulfonate (SO₃⁻) groups in this compound, is crucial for their application in aqueous dye baths. capitalresin.com However, high water solubility can also contribute to higher concentrations of unfixed dye in wastewater effluent if the dye-fiber affinity is poor. nih.gov
Molecular Size and Linearity: The substantivity or affinity of a direct dye for cellulosic fibers like cotton is influenced by its molecular size, linearity, and planarity. nih.gov Dyes with a linear and coplanar structure can align closely with cellulose chains, maximizing intermolecular forces and leading to better fixation. nih.gov Higher fixation rates mean less dye is lost to the effluent.
Azo Linkage Stability: The azo bond (-N=N-) is the chromophore responsible for the color of these dyes. nih.gov While designed to be stable to light and washing, this stability also makes them resistant to biodegradation in conventional wastewater treatment systems. gsconlinepress.com
Substituent Groups: The type and position of substituent groups on the aromatic rings can significantly affect the dye's properties. For example, electron-withdrawing or electron-donating groups can alter the color, lightfastness, and the susceptibility of the azo bond to reductive cleavage. Studies on phenylenediamine-based disazo dyes have shown that increasing the size of alkoxy substituents can lead to a decrease in mutagenic activity in some cases. researchgate.net
Low-impact synthetic dyes are being developed with modified chemical structures and alternative synthesis routes to minimize environmental pollution. patsnap.com These designs aim for high fixation rates, reducing the amount of dye that ends up in wastewater, and ensuring that any breakdown products are non-toxic.
Table 2: Structure-Property Relationships in Direct Dyes and Environmental Relevance
| Structural Feature | Influence on Dye Property | Environmental Implication | Reference |
| Sulfonate Groups | High water solubility | Eases application but can increase effluent load if fixation is poor. | capitalresin.comnih.gov |
| Linear, Coplanar Structure | High affinity for cellulose | Improved dye fixation, leading to less dye in wastewater. | nih.gov |
| Stable Azo Linkage | Good color & wash fastness | Resistance to biodegradation, persistence in the environment. | gsconlinepress.com |
| Alkoxy Substituents | Can reduce mutagenicity | Potential to design dyes that form less harmful metabolites. | researchgate.net |
Development of Non-Carcinogenic Direct Dye Alternatives: Azo Dye Design Considerations and Synthesis
A primary driver in the development of alternative direct dyes has been the need to replace precursors known or suspected to be carcinogenic, most notably benzidine. cdc.govrsc.org Many early, high-performance direct dyes were based on benzidine, but its use has been phased out in many regions due to the health risks associated with it and its metabolic products. cdc.gov this compound is not a benzidine-based dye.
The research in this area focuses on synthesizing dyes from non-carcinogenic diamine intermediates that can mimic the desirable dyeing properties of benzidine-based dyes without the associated toxicity. paspk.org
Key non-carcinogenic alternatives to benzidine include:
4,4'-Diaminobenzanilide: This compound has been successfully used as a benzidine substitute in the synthesis of symmetrical and asymmetrical disazo direct dyes. paspk.org Dyes synthesized from this intermediate have been shown to have fair to good fastness properties on cotton. paspk.org
4,4'-Diaminodiphenylamine-2'-sulphonic acid: A series of direct dyes based on this benzidine analogue have been synthesized, yielding a range of shades with very good to excellent wash fastness and moderate to good light fastness. lgu.edu.pkresearchgate.net
Other Diamines: Researchers have also investigated other non-benzidine congeners, such as those with modified diphenyl structures, to serve as the central component for new direct dyes. paspk.org
Design considerations for non-carcinogenic azo dyes:
The fundamental approach to designing safer azo dyes is to use non-mutagenic precursors and to consider the potential toxicity of metabolites that could be formed by the reductive cleavage of the azo linkages. paspk.org Strategic molecular modifications, such as introducing alkoxy groups ortho to an amino group, have been shown to reduce or eliminate the carcinogenicity of the parent amine. lgu.edu.pkresearchgate.net The synthesis of these safer alternatives follows the conventional diazotization and coupling reaction pathways, ensuring that the new dyes can be produced using existing industrial infrastructure. lgu.edu.pk
Table 3: Carcinogenic Precursors and Their Non-Carcinogenic Alternatives in Direct Dye Synthesis
| Carcinogenic Precursor | Non-Carcinogenic Alternative(s) | Resulting Dye Characteristics | Reference |
| Benzidine | 4,4'-Diaminobenzanilide | Fair to good fastness on cotton; provides a non-genotoxic backbone. | paspk.org |
| o-Tolidine | 4,4'-Diaminodiphenylamine-2'-sulphonic acid | Good to excellent wash and light fastness; yields a variety of shades. | lgu.edu.pkresearchgate.net |
| Benzidine | Sulphonated diaminobenzanilides | Used for the synthesis of direct dyes with varying properties. | paspk.org |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing C.I. Direct Orange 102, and how can purity be validated?
- Methodology : Synthesis optimization requires systematic variation of parameters (e.g., pH, temperature, reaction time) using fractional factorial design. Validate purity via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to detect impurities ≤0.5% . Cross-reference with nuclear magnetic resonance (NMR) to confirm structural integrity. Ensure reproducibility by documenting detailed protocols (e.g., molar ratios, solvent systems) in line with Beilstein Journal guidelines .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in aqueous solutions?
- Methodology : Use UV-Vis spectroscopy to determine λ_max (typically 400-500 nm for azo dyes) and Beer-Lambert law compliance for concentration calibration. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azo bonds at ~1500 cm⁻¹). For quantitative analysis, employ reverse-phase HPLC with a C18 column and diode-array detection (DAD), validated against certified reference materials .
Q. How can researchers assess the photostability of this compound under varying environmental conditions?
- Methodology : Design accelerated aging experiments using xenon-arc lamps to simulate UV exposure. Monitor degradation kinetics via UV-Vis spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products. Control variables such as pH (4–10), temperature (25–60°C), and ionic strength to model real-world conditions .
Advanced Research Questions
Q. What mechanistic pathways explain the pH-dependent degradation of this compound, and how can conflicting data in literature be reconciled?
- Methodology : Conduct kinetic studies at controlled pH levels (2–12) with LC-MS/MS to track intermediates (e.g., nitroso or amine derivatives). Apply multivariate analysis to resolve contradictions; for example, discrepancies in degradation rates may arise from unaccounted metal-ion catalysis or oxygen levels. Cross-validate findings using density functional theory (DFT) simulations to predict bond dissociation energies .
Q. How do substrate interactions (e.g., cellulose vs. synthetic polymers) influence the adsorption efficiency of this compound, and what experimental designs minimize confounding variables?
- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Design experiments with controlled surface area, porosity, and pretreatment (e.g., mercerization for cellulose). Address confounding factors (e.g., ionic strength) via Box-Behnken experimental design. Validate with X-ray photoelectron spectroscopy (XPS) to confirm dye-substrate binding modes .
Q. What statistical approaches are recommended for resolving discrepancies in reported toxicity data for this compound across in vitro and in vivo models?
- Methodology : Perform meta-analysis of existing data using random-effects models to account for heterogeneity. Apply sensitivity analysis to identify outliers (e.g., cell-line variability in LC50 values). Validate with dose-response assays under standardized OECD guidelines, ensuring replication (n ≥ 3) and blinding to reduce bias .
Q. How can researchers design studies to evaluate the synergistic effects of this compound with other azo dyes in mixed wastewater systems?
- Methodology : Use central composite design (CCD) to model interactions between dye concentrations and environmental factors (e.g., microbial activity, redox potential). Analyze synergy via response surface methodology (RSM) and confirm with microbial toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) .
Methodological Best Practices
- Data Integrity : Incorporate open-ended questions in surveys to detect fraudulent data (e.g., inconsistent responses about synthetic routes) .
- Reproducibility : Adhere to Beilstein Journal guidelines by detailing equipment models (e.g., Agilent 1260 HPLC), software (e.g., ChemStation), and raw data archiving .
- Literature Review : Use Web of Science and SciFinder to trace citation networks and identify knowledge gaps (e.g., limited studies on anaerobic degradation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
